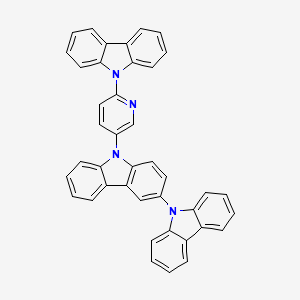
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9'-bicarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole is a complex organic compound that has garnered significant interest in the field of organic electronics and optoelectronics. This compound is characterized by its unique structure, which includes multiple carbazole units and a pyridine ring. The presence of these functional groups imparts unique electronic properties, making it a valuable material for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where a brominated precursor is reacted with carbazole boronic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole units, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
科学研究应用
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.
Photovoltaics: Employed in organic solar cells as a donor material, contributing to the efficiency of light absorption and charge transport.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong emission in the near-infrared region.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole in its various applications involves its ability to interact with specific molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and solar cells.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to fluorescence that can be used for imaging purposes.
相似化合物的比较
Similar Compounds
9-(2-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with different electronic properties.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains thiophene and thiadiazole units, used in similar applications.
Uniqueness
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole stands out due to its unique combination of carbazole and pyridine units, which provide a balance of electronic properties that are beneficial for both optoelectronic and biological applications.
生物活性
The compound 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9'-bicarbazole is a complex organic molecule that belongs to the carbazole family. Carbazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-diabetic, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C41H27N3 with a molecular weight of approximately 561.69 g/mol. It exhibits high purity (>98%) as determined by HPLC methods, which is crucial for biological studies and applications .
Research indicates that carbazole derivatives, including the target compound, may exert their biological effects through several mechanisms:
- Antioxidant Activity : Carbazole compounds can enhance the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD), thereby reducing oxidative stress in cells .
- Inhibition of Enzymes : Some studies have highlighted the ability of carbazole derivatives to inhibit enzymes like α-glucosidase, which is critical in managing diabetes by controlling blood glucose levels .
- Anti-inflammatory Effects : The modulation of inflammatory pathways, including the inhibition of NF-κB and COX-2 expression, has been observed in various studies involving carbazole derivatives .
Antidiabetic Potential
Recent investigations into the antidiabetic properties of carbazole derivatives suggest that they can significantly lower blood glucose levels and improve insulin sensitivity. For instance, one study demonstrated that a related carbazole compound had an IC50 value of 4.27 µM against α-glucosidase, outperforming standard treatments like acarbose (IC50 = 995.55 µM) .
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been explored in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in protecting neuronal cells from apoptosis and oxidative damage .
Case Studies
- Diabetes Management : In vivo studies using diabetic mouse models treated with carbazole derivatives indicated significant reductions in blood glucose levels and improvements in pancreatic β-cell function. These findings support the potential use of these compounds as therapeutic agents in diabetes management .
- Neurodegeneration : A study assessing the efficacy of a related compound showed that it could enhance cognitive function in animal models by reducing neuroinflammation and promoting neuronal survival .
Summary Table of Biological Activities
属性
分子式 |
C41H26N4 |
|---|---|
分子量 |
574.7 g/mol |
IUPAC 名称 |
3-carbazol-9-yl-9-(6-carbazol-9-ylpyridin-3-yl)carbazole |
InChI |
InChI=1S/C41H26N4/c1-6-16-35-29(11-1)30-12-2-7-17-36(30)43(35)27-21-23-40-34(25-27)33-15-5-8-18-37(33)44(40)28-22-24-41(42-26-28)45-38-19-9-3-13-31(38)32-14-4-10-20-39(32)45/h1-26H |
InChI 键 |
WISXDWYGVPTWGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















